2,2-Dichloro-1-(3-hydroxyphenyl)ethanone
Overview
Description
“2,2-Dichloro-1-(3-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.03800 . The compound is also known by its CAS number 85299-04-3 .
Synthesis Analysis
The synthesis of “this compound” involves the use of 3-acetylphenol . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass is 203.97400 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.03800 and a molecular formula of C8H6Cl2O2 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
1. Use in Fluorescent Probes
2,2-Dichloro-1-(3-hydroxyphenyl)ethanone serves as a starting material in the synthesis of BODIPY-based fluorescent probes. These probes, due to their selective and sensitive response to hydrogen sulfide (H2S), have potential applications in biological systems for studying the effects of H2S in cells such as HCT-116 and CT-26 cells (Fang, Jiang, Sun, & Li, 2019).
2. Role in Organic Synthesis
This compound plays a role in the formation of benzofuran and dihydrobenzofuran derivatives through the oxidation of related phenyl ethanes. These derivatives have significance in various organic synthesis pathways (Schofield, Ward, & Choudhury, 1971).
3. Photoremovable Protecting Group
It has been used as a photoremovable protecting group for carboxylic acids in chemical syntheses, demonstrating its utility in the modification and protection of molecules under specific conditions (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
4. Synthesis of Schiff Base-Type Complexes
It is involved in the synthesis of Schiff base-type complexes, which are crucial in the study of molecular structure, electronic properties, and spectroscopic properties. These complexes have applications in areas such as catalysis and materials science (Chai, Tang, Chen, & Huang, 2017).
5. Electrochemical Studies
This compound is used in the electrochemical synthesis of phenylpiperazine derivatives, highlighting its importance in developing environmentally friendly synthetic methods (Nematollahi & Amani, 2011).
Properties
IUPAC Name |
2,2-dichloro-1-(3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCCFJWELIYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514093 | |
Record name | 2,2-Dichloro-1-(3-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85299-04-3 | |
Record name | 2,2-Dichloro-1-(3-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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